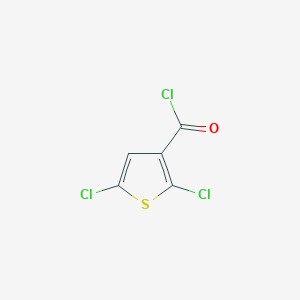

2,5-Dichlorothiophene-3-carbonyl chloride

Description

BenchChem offers high-quality 2,5-Dichlorothiophene-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichlorothiophene-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3OS/c6-3-1-2(4(7)9)5(8)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDFSMANOSKQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380366 | |

| Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57248-14-3 | |

| Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,5-Dichlorothiophene-3-carbonyl chloride

Executive Summary

2,5-Dichlorothiophene-3-carbonyl chloride (CAS: 57248-14-3) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates requiring a highly functionalized thiophene core.[1][2][3][4] With a molecular weight of 215.48 g/mol , it serves as a critical electrophile for introducing the 2,5-dichlorothiophene moiety into complex scaffolds via nucleophilic acyl substitution.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, reactivity profile, and handling protocols, designed for researchers in medicinal and process chemistry.

Part 1: Chemical Identity & Physicochemical Properties

The precise molecular weight and isotopic distribution are essential for mass spectrometry (MS) validation during reaction monitoring.

Molecular Data

| Property | Value |

| Chemical Name | 2,5-Dichlorothiophene-3-carbonyl chloride |

| CAS Number | 57248-14-3 |

| Molecular Formula | |

| Molecular Weight (Average) | 215.48 g/mol |

| Monoisotopic Mass | 213.8814 g/mol |

| Physical Form | Liquid (at room temperature) |

| Boiling Point | ~105–110 °C (at reduced pressure, est.)[3][5] |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

Isotopic Pattern for MS Validation

Due to the presence of three chlorine atoms (two on the ring, one in the acyl chloride), the mass spectrum exhibits a characteristic isotopic cluster.

-

M+ (214): 100% (Base peak)

-

M+2 (216): ~96% (High intensity due to

) -

M+4 (218): ~30%[5]

-

M+6 (220): ~3%[6]

Expert Insight: When monitoring reactions via LC-MS, convert the acid chloride to the methyl ester (using MeOH) immediately before injection. The acid chloride itself is too unstable for direct reverse-phase LC-MS analysis.

Part 2: Synthesis & Manufacturing Logic[6]

The synthesis of 2,5-dichlorothiophene-3-carbonyl chloride is a study in regioselective electrophilic aromatic substitution (

Synthetic Route

The most robust route begins with 3-thiophenecarboxylic acid . Direct chlorination blocks the reactive C2 and C5 positions, followed by conversion of the carboxylic acid to the acid chloride.

Step 1: Regioselective Chlorination

Reagents: Sulfuryl chloride (

Step 2: Acyl Chloride Formation

Reagents: Thionyl chloride (

Process Workflow (DOT Visualization)

Figure 1: Step-wise synthesis pathway ensuring regioselective chlorination prior to acid chloride formation.

Part 3: Reactivity Profile & Applications

Reactivity Matrix

As an acyl chloride, this molecule acts as a "hard" electrophile. However, the thiophene ring introduces specific electronic nuances.

-

Electron Withdrawal: The two chlorine atoms on the ring exert an inductive effect (-I), making the carbonyl carbon more electrophilic than in unsubstituted thiophene-3-carbonyl chloride.

-

Steric Hindrance: The chlorine at the C2 position provides steric bulk, potentially slowing down nucleophilic attack compared to the C4-unsubstituted analogs.

Key Transformations

-

Amidation: Reaction with primary/secondary amines to form amide bonds.

-

Application: Scaffold generation for kinase inhibitors.

-

-

Friedel-Crafts Acylation: Reaction with arenes (

catalyst) to form aryl ketones.-

Selectivity: The chlorine atoms deactivate the thiophene ring, preventing self-polymerization.

-

-

Heterocyclization: Condensation with hydrazines to form pyrazoles or oxazoles.

Comparative Analysis: Drug Discovery

It is crucial to distinguish this compound from its isomer, 5-chlorothiophene-2-carbonyl chloride , which is the key intermediate for the anticoagulant Rivaroxaban .

| Feature | 2,5-Dichloro-3-carbonyl chloride | 5-Chloro-2-carbonyl chloride |

| Substitution Pattern | 2,3,5-substituted | 2,5-substituted |

| Primary Use | Agrochemicals, Niche Pharma | Rivaroxaban (Blockbuster) |

| Reactivity | Higher steric hindrance at carbonyl | Lower steric hindrance |

Part 4: Handling & Safety Protocol (MSDS Summary)

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[7]

Storage & Stability

-

Moisture Sensitivity: Extremely high. Hydrolyzes rapidly to release HCl gas and the parent acid.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Container: Teflon-lined caps or glass ampoules. Do not use metal spatulas (corrosive).

Emergency Protocol

-

Skin Contact: Immediate wash with Polyethylene Glycol (PEG 400) or copious water. The lipophilic nature allows it to penetrate skin before hydrolyzing.

-

Spill: Neutralize with sodium bicarbonate (

) powder before cleanup. Do not use water directly on a large spill (exothermic HCl release).

References

-

PubChem. 2,5-Dichlorothiophene-3-carbonyl chloride - Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. vsnchem.com [vsnchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 5. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. tcichemicals.com [tcichemicals.com]

2,5-Dichlorothiophene-3-carbonyl chloride safety data sheet (SDS)

Technical Safety & Handling Guide: 2,5-Dichlorothiophene-3-carbonyl chloride

Executive Summary

2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3) is a high-value heterocyclic building block used primarily in the synthesis of bioactive thiophene derivatives, including antifungal and antitubercular agents. As an acid chloride, it presents dual hazards: high corrosivity to biological tissue and violent reactivity with moisture.[1] This guide synthesizes physicochemical data with field-proven handling protocols to ensure operator safety and compound integrity during drug development workflows.

Chemical Identity & Physicochemical Profile

Understanding the physical state and volatility of this compound is critical for selecting appropriate engineering controls.

| Property | Data | Source |

| IUPAC Name | 2,5-Dichlorothiophene-3-carbonyl chloride | [1] |

| CAS Number | 57248-14-3 | [1][2] |

| Molecular Formula | C₅HCl₃OS | [2] |

| Molecular Weight | 215.48 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 118–120 °C @ 25 mmHg | [2] |

| Density | ~1.7 g/cm³ (Predicted) | [3] |

| Solubility | Reacts violently with water; soluble in DCM, THF, Toluene | [2] |

Hazard Identification & Toxicology

The primary danger arises from the hydrolysis of the acyl chloride moiety. Upon contact with mucosal membranes or lung tissue, the compound converts to hydrochloric acid (HCl) and the parent carboxylic acid, causing immediate, irreversible protein denaturation.

Mechanism of Toxicity

The lipophilic nature of the thiophene ring allows the compound to penetrate the stratum corneum rapidly. Once in the aqueous physiological environment of the dermis or eyes, hydrolysis occurs:

Figure 1: Hydrolysis pathway leading to tissue damage. The exothermic nature of HCl generation accelerates the burn.

GHS Classifications:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Serious Eye Damage: Category 1.[1]

-

Corrosive to Metals: Category 1.

Safe Handling & Storage Protocols

Core Directive: Do not rely solely on a fume hood. Moisture exclusion is vital not just for safety, but to prevent the degradation of the reagent into the unreactive carboxylic acid.

Storage Requirements

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass with Teflon-lined caps. Inspect caps for corrosion frequently, as HCl fumes can degrade standard liners.

Protocol 1: Inert Gas Transfer (Schlenk Technique)

Rationale: Pouring acid chlorides introduces atmospheric moisture, generating HCl fumes and degrading the reagent. Syringe transfer is safer and maintains purity.

-

Preparation: Flame-dry all glassware and flush with nitrogen.

-

Pressure Equalization: Insert a nitrogen line needle into the septum of the reagent bottle to prevent vacuum lock.

-

Transfer: Use a glass syringe with a long stainless steel needle.

-

Note: Avoid plastic syringes if possible; if used, perform the transfer quickly to prevent plunger swelling.

-

-

Injection: Inject the reagent directly into the reaction solvent (e.g., dry DCM) through a septum.

Figure 2: Safe transfer workflow using Schlenk techniques to minimize exposure.

Application Context: Amide Coupling

In drug discovery, this acid chloride is frequently reacted with amines to form amides (e.g., in the synthesis of antifungal chalcone derivatives [4]).

Protocol 2: Standard Amide Coupling

Safety Note: The reaction generates stoichiometric HCl. An acid scavenger (base) is required.[2]

-

Setup: 3-neck round bottom flask, nitrogen inlet, addition funnel.

-

Reagents:

-

Amine (1.0 equiv)

-

Triethylamine or DIPEA (1.2–1.5 equiv) - Acts as HCl scavenger.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

-

Procedure:

-

Dissolve amine and base in solvent; cool to 0 °C.[2]

-

Dissolve 2,5-dichlorothiophene-3-carbonyl chloride in a small volume of solvent.

-

Add dropwise over 15–30 minutes. Control exotherm to <5 °C.

-

Warm to room temperature and stir for 2–4 hours.

-

-

Workup: Quench with saturated NaHCO₃ to neutralize residual acid.

Emergency Response & Waste Disposal

First Aid

-

Skin Contact: Immediate flushing with water for 15 minutes.[1][3][4] Do not apply neutralizing agents (bases) to the skin, as the heat of neutralization can worsen the burn.

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][3][4] Seek immediate ophthalmological attention.

Protocol 3: Safe Quenching & Disposal

Rationale: Direct addition of water to the neat acid chloride can cause a violent "volcano" effect due to rapid HCl gas evolution.

-

Setup: Place a large beaker in an ice bath inside a fume hood.

-

Quench Mixture: Prepare a 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution.

-

Dilution: Dilute the waste acid chloride with an inert solvent (e.g., Toluene or Hexane) if it is not already in solution.

-

Addition: Slowly add the diluted acid chloride to the basic solution (or ice water) with vigorous stirring.

-

Wait for gas evolution to cease between additions.

-

-

Disposal: Check pH is neutral (6–8). Dispose of the organic layer as halogenated solvent waste and the aqueous layer per local regulations.

References

-

PubChem. (n.d.). Compound Summary for CID 21913702. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Lokesh, B. V., et al. (2017).[5] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved October 26, 2023, from [Link]

Sources

2,5-Dichlorothiophene-3-carbonyl chloride structure

Technical Whitepaper: 2,5-Dichlorothiophene-3-carbonyl Chloride Subtitle: Structural Dynamics, Synthetic Protocols, and Utility in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

The Scaffold Strategy: Why This Molecule Matters In the landscape of heterocyclic building blocks, 2,5-dichlorothiophene-3-carbonyl chloride (CAS: 57248-14-3) represents a highly specialized scaffold designed for specific medicinal chemistry objectives. Unlike its mono-chlorinated congeners (e.g., the Rivaroxaban intermediate 5-chlorothiophene-2-carbonyl chloride), this 2,5-dichloro analog offers a unique "metabolic blockade."

By chlorinating both the C2 and C5 positions (the

Structural Dynamics: The "Ring Flip" Phenomenon A critical, often overlooked feature of thiophene-3-carbonyl derivatives is their crystallographic disorder. As noted in recent structural studies (Aitken et al., 2021), these molecules often exhibit "ring flip disorder" where the sulfur atom and the C4-H (or C4-substituent) occupy alternate positions in the crystal lattice due to the similar steric volume of the lone pair on sulfur and the C-H bond. In the 2,5-dichloro derivative, this effect is electronically modulated by the electron-withdrawing chlorine atoms, which reduce the electron density of the aromatic ring, thereby increasing the electrophilicity of the carbonyl carbon compared to the unsubstituted parent.

Part 2: Physicochemical Profile

Table 1: Key Chemical Properties

| Property | Data | Significance |

| CAS Number | 57248-14-3 | Unique Identifier |

| Molecular Formula | C₅HCl₃OS | Halogen-rich lipophilic core |

| Molecular Weight | 215.48 g/mol | Fragment-compatible (<300 Da) |

| Physical State | Low-melting solid / Oil | Requires careful temperature control during handling |

| Boiling Point | ~230–240°C (Predicted) | High boiling point allows for high-temp derivatization |

| Reactivity | High (Acid Chloride) | Moisture sensitive; hydrolyzes to acid + HCl |

| Electronic Effect | Cl atoms deactivate ring; activate carbonyl for nucleophilic attack |

Part 3: Synthesis & Manufacturing Protocol

The "Self-Validating" Synthetic Route To ensure high purity and avoid isomer contamination (a common issue with direct chlorination of thiophene-3-carboxylic acid), the Friedel-Crafts Acylation / Haloform Oxidation route is the industry standard for reliability.

Step 1: Friedel-Crafts Acylation

-

Precursor: 2,5-Dichlorothiophene (Commercial or synthesized via chlorination of thiophene).[1][2]

-

Reagent: Acetyl Chloride / AlCl₃ (Lewis Acid).

-

Solvent: CS₂ or Nitrobenzene (DCM is viable but requires temp control).

Step 2: Haloform Oxidation

-

Reagent: Sodium Hypochlorite (NaOCl).

-

Mechanism: Conversion of methyl ketone to carboxylic acid.

Step 3: Acid Chloride Activation (The Critical Step)

-

Precursor: 2,5-Dichlorothiophene-3-carboxylic acid (CAS: 36157-41-2).[5]

Detailed Protocol for Step 3 (Acid Activation):

-

Setup: Equip a 250mL 3-neck RBF with a magnetic stir bar, reflux condenser, and an inert gas inlet (N₂/Ar). Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ emissions.

-

Charging: Charge the flask with 10.0 g (50.7 mmol) of 2,5-dichlorothiophene-3-carboxylic acid.

-

Solvent: Add 50 mL of anhydrous Toluene. (Note: Toluene is preferred over neat SOCl₂ for thermal control, though neat is possible).

-

Addition: Add 1.5 equivalents (5.5 mL) of Thionyl Chloride dropwise via syringe.

-

Catalysis: Add 2-3 drops of DMF (Dimethylformamide). Mechanism: DMF forms the Vilsmeier-Haack chloroiminium intermediate, drastically accelerating the reaction.

-

Reaction: Heat to reflux (80-90°C) for 3 hours.

-

Self-Validation Check: Monitor the gas bubbler. The reaction is complete when gas evolution (HCl/SO₂) ceases entirely.

-

-

Workup: Distill off excess SOCl₂ and Toluene under reduced pressure. The product is usually used crude for the next step or vacuum distilled for isolation.

Part 4: Visualizing the Workflow

Figure 1: Synthesis pathway emphasizing the DMF-catalyzed activation step and critical QC checkpoints.

Part 5: Reactivity & Applications

Derivatization Logic The 2,5-dichlorothiophene core is electron-deficient. This has two consequences:

-

Reduced Nucleophilicity of the Ring: The ring itself is resistant to further electrophilic aromatic substitution (EAS).

-

Enhanced Electrophilicity of the Carbonyl: The acid chloride is highly reactive toward weak nucleophiles (anilines, hindered alcohols).

Figure 2: Divergent synthesis map showing primary application vectors in medicinal chemistry.

Case Study: Kinase Inhibitor Design In the design of ATP-competitive kinase inhibitors, the thiophene ring often mimics the ribose or purine base. The 2,5-dichloro substitution pattern is specifically employed to:

-

Fill Hydrophobic Pockets: The Cl atoms occupy small lipophilic pockets (e.g., the gatekeeper region) in the enzyme active site.

-

Modulate Solubility: While adding lipophilicity, the polarity of the amide bond formed from the acid chloride balances the overall logP.

Part 6: Safety & Handling (SDS Summary)

-

Corrosivity: Causes severe skin burns and eye damage (H314). The compound hydrolyzes on contact with moisture to release HCl gas.

-

Lachrymator: Potent tear-inducing agent. Handle only in a functioning fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Degradation is indicated by the formation of white crystals (acid) on the container rim.

References

-

Aitken, R. A., & Slawin, A. M. Z. (2021).[9] Thiophene-3-carbonyl Chloride.[9][10][11] Molbank, 2021(3), M1254.

-

Significance: Definitive X-ray structural analysis confirming ring-flip disorder in thiophene-3-carbonyl derivatives.[9]

-

-

Bayer AG. (2011).[3] Process for the preparation of 5-chlorothiophene-2-carbonyl chloride. Patent WO20110034465.

- Significance: While focusing on the isomer, this patent outlines the industrial standards for handling chlorothiophene acid chlorides.

-

Al-Refai, M., et al. (2016).[1] Synthesis and Crystal Structure of 3-Acetyl-2,5-dichlorothiophene. Journal of Chemical Crystallography, 46, 331–340.[1]

- Significance: details the Friedel-Crafts synthesis of the key ketone precursor.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.

- Significance: Mechanistic grounding for the acid activ

Sources

- 1. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2,5-DICHLOROTHIOPHENE-3-CARBOXYLIC ACID CAS#: 36157-41-2 [m.chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,5-DICHLOROTHIOPHENE-3-CARBONYL CHLORIDE | CAS:57248-14-3 | Atomaxchem [en.atomaxchem.com]

- 11. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride

Foreword: The Strategic Importance of a Versatile Heterocyclic Intermediate

2,5-Dichlorothiophene-3-carbonyl chloride stands as a critical building block in the landscape of modern organic synthesis. Its unique trifunctional nature—a thiophene core flanked by two chlorine atoms and an acyl chloride group—offers a versatile scaffold for constructing complex molecules. The electron-withdrawing properties of the chlorine atoms enhance the reactivity of the thiophene ring, while the acyl chloride provides a reactive handle for a multitude of transformations.[1] Consequently, this intermediate is of significant interest to researchers and drug development professionals, finding utility in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide provides a comprehensive overview of the primary synthesis pathway for 2,5-Dichlorothiophene-3-carbonyl chloride, grounded in established chemical principles and field-proven methodologies. We will delve into the synthesis of its immediate precursor, 2,5-Dichlorothiophene-3-carboxylic acid, and then detail the conversion to the target acyl chloride, emphasizing the causality behind experimental choices to ensure both safety and success.

Part 1: Synthesis of the Precursor, 2,5-Dichlorothiophene-3-carboxylic acid

The most common and regioselective route to the precursor acid begins with commercially available 2,5-dichlorothiophene. The synthesis involves a two-step process: Friedel-Crafts acylation followed by a haloform reaction.

Step 1.1: Friedel-Crafts Acylation of 2,5-Dichlorothiophene

The initial step involves introducing an acetyl group at the 3-position of the thiophene ring. This is a classic electrophilic aromatic substitution reaction.

-

Causality and Rationale: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[3] The sulfur atom activates the C2 and C5 positions; however, since these are blocked by chlorine atoms, the reaction is directed to the C3 or C4 positions. A Lewis acid catalyst, such as aluminum trichloride, is employed to generate a highly electrophilic acylium ion from acetyl chloride, which then attacks the thiophene ring.

A known method involves using 2,5-dichlorothiophene as the raw material to synthesize the intermediate 2,5-dichloro-3-acetylthiophene with high yield.[4]

Step 1.2: Haloform Reaction to Yield the Carboxylic Acid

The acetyl group of 2,5-dichloro-3-acetylthiophene is then oxidized to a carboxylic acid using the haloform reaction, typically with sodium hypochlorite (bleach).

-

Causality and Rationale: The presence of alpha-protons on the methyl ketone allows for enolate formation under basic conditions. The enolate then reacts with the hypochlorite, leading to the formation of a trichloromethyl ketone intermediate. This intermediate is subsequently cleaved by hydroxide to yield the sodium salt of 2,5-Dichlorothiophene-3-carboxylic acid and chloroform. Acidification of the salt in a subsequent workup step liberates the free carboxylic acid. This method is reported to produce the desired acid with a yield of 93%.[4]

The overall pathway to the precursor is illustrated below.

Caption: Synthesis pathway for the carboxylic acid precursor.

Part 2: Core Synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high efficiency and the convenient nature of its byproducts.[5][6]

Reaction Principle and Mechanism

The reaction proceeds by converting the carboxylic acid's hydroxyl group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride and the decomposition of the intermediate into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8]

-

Expertise & Causality: The formation of gaseous byproducts is a key thermodynamic driving force for this reaction.[6][7] As SO₂ and HCl evolve from the reaction mixture, Le Châtelier's principle dictates that the equilibrium shifts towards the products, ensuring a high conversion rate. Often, a catalytic amount of N,N-dimethylformamide (DMF) is added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent acylating agent, which accelerates the reaction.[5]

The detailed mechanism is depicted below.

Caption: Reaction mechanism for thionyl chloride-mediated synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a robust method for the synthesis of 2,5-Dichlorothiophene-3-carbonyl chloride.

Reagents and Equipment:

-

2,5-Dichlorothiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus for vacuum distillation

Procedure:

-

Setup: Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination. The reaction should be conducted in a well-ventilated fume hood.

-

Charging the Flask: To a round-bottom flask, add 2,5-Dichlorothiophene-3-carboxylic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-5 molar equivalents). This excess serves both as a reagent and as a solvent.[5]

-

Reaction: Equip the flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture. Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76°C) with gentle stirring.

-

Monitoring: The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure.

-

Purification: The crude 2,5-Dichlorothiophene-3-carbonyl chloride is then purified by fractional distillation under reduced pressure.[9] This step is crucial to obtain a high-purity product, as acid chlorides can be sensitive to high temperatures.

Data Summary

The following table summarizes key physical properties of the compounds involved.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | 162 | Starting material for precursor.[1] |

| 2,5-Dichlorothiophene-3-carboxylic acid | C₅H₂Cl₂O₂S | 197.04 | - | Precursor solid. |

| Thionyl Chloride | SOCl₂ | 118.97 | 76 | Chlorinating agent. Reacts with water.[7] |

| 2,5-Dichlorothiophene-3-carbonyl chloride | C₅HCl₃OS | 215.48 | - | Final Product. [10] |

Part 3: Safety and Handling

Trustworthiness through Safety: Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, causes severe skin burns and eye damage.[11] It reacts violently with water, releasing toxic gases (HCl and SO₂).[12] Inhalation can cause respiratory irritation.

-

Precautions: Always handle in a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), splash goggles, a face shield, and a lab coat.[14] Ensure an emergency shower and eyewash station are immediately accessible.[14]

-

Storage & Disposal: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[13] Dispose of as hazardous waste according to institutional and local regulations.

-

-

Acyl Chlorides:

-

Hazards: Corrosive and moisture-sensitive. They will hydrolyze to the corresponding carboxylic acid and HCl upon contact with water.

-

Precautions: Handle with the same level of PPE as thionyl chloride. All operations should be carried out in a fume hood.[15]

-

References

- Process for making 2,5-dichlorothiophene.

- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

- Method for purifying acid chlorides.

- Synthetic method of 2-chlorothiophene.

-

The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. Framar Chemicals. [Link]

-

2,5-Dichlorothiophene. KCIL Chemofarbe Group. [Link]

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

-

Thiophene-3-carbonyl Chloride. MDPI. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.

-

General procedures for the purification of Acid chlorides. LookChem. [Link]

-

HAZARD SUMMARY: THIONYL CHLORIDE. NJ.gov. [Link]

- Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.

- A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.

-

Acid Chloride/ chloroformate purification? ResearchGate. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

(PDF) Thiophene-3-carbonyl Chloride. ResearchGate. [Link]

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. University of South Carolina. [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

5-Chlorothiophene-2-carbonyl Chloride. PubChem. [Link]

Sources

- 1. 2,5-Dichlorothiophene - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 10. vsnchem.com [vsnchem.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. drexel.edu [drexel.edu]

- 14. nj.gov [nj.gov]

- 15. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

2,5-Dichlorothiophene-3-carbonyl chloride reactivity profile

Technical Guide: Reactivity & Handling of 2,5-Dichlorothiophene-3-carbonyl chloride

Executive Summary

2,5-Dichlorothiophene-3-carbonyl chloride (DCTCC) is a high-value heterocyclic scaffold used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors, antithrombotics). Its utility stems from its dual-reactivity profile: it possesses a highly electrophilic acyl chloride moiety for immediate derivatization and two chemically distinct C–Cl bonds on the thiophene ring that serve as "handles" for downstream cross-coupling.

This guide provides a comprehensive analysis of its reactivity, focusing on regioselectivity, stability, and validated experimental protocols for its use in drug discovery workflows.

Chemical Identity & Physical Properties

Note on Identifiers: While the user provided CAS 39630-57-2, the commercially established CAS for this specific isomer is 57248-14-3 . Researchers should verify the Certificate of Analysis (CoA) for the specific isomer structure (2,5-dichloro-3-carbonyl vs. 5-chloro-2-carbonyl).

| Property | Specification |

| Chemical Name | 2,5-Dichlorothiophene-3-carbonyl chloride |

| Molecular Formula | C₅HCl₃OS |

| Molecular Weight | 215.48 g/mol |

| Appearance | Yellow to light brown liquid or low-melting solid |

| Boiling Point | ~105–110 °C at 10 mmHg (estimated) |

| Density | ~1.55 g/mL |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Reacts with water/alcohols |

| Stability | Moisture sensitive (hydrolyzes to acid); Stable under N₂ |

Reactivity Profile

The reactivity of DCTCC is defined by the interplay between the electron-withdrawing carbonyl group and the halogenated thiophene ring.

Primary Reactivity: Acyl Substitution (C-3)

The carbonyl chloride at position 3 is the most reactive site. It undergoes rapid nucleophilic acyl substitution with amines, alcohols, and thiols.

-

The "Ortho Effect": The chlorine atom at position 2 (adjacent to the carbonyl) exerts a steric and electronic influence.

-

Steric: It protects the carbonyl from nucleophilic attack by bulky nucleophiles, potentially requiring longer reaction times or stronger bases (e.g., DMAP catalysis) compared to unsubstituted thenoyl chlorides.

-

Electronic: The inductive electron-withdrawing nature of the 2-Cl enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward small, unhindered nucleophiles.

-

Secondary Reactivity: Regioselective Cross-Coupling

The thiophene ring contains two C–Cl bonds (C-2 and C-5). In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), these positions are not equivalent.

-

C-2 Position (Activated): The C-2 chlorine is ortho to the electron-withdrawing carbonyl group. This makes the C-2 position more electron-deficient and thus more susceptible to oxidative addition by Pd(0) catalysts.

-

C-5 Position (Deactivated relative to C-2): The C-5 chlorine is meta-like relative to the carbonyl and is less activated.

-

Strategic Implication: This electronic bias allows for regioselective functionalization . One can perform a cross-coupling at C-2 first, followed by a second coupling at C-5 under more forcing conditions, enabling the construction of complex trisubstituted thiophenes.

Reactivity Map

Figure 1: Reactivity hierarchy of 2,5-Dichlorothiophene-3-carbonyl chloride. The carbonyl group reacts first; ring functionalization requires catalysis.

Experimental Protocols

Protocol A: General Amidation Procedure (Drug Synthesis Context)

This protocol is optimized to minimize hydrolysis and handle the steric influence of the 2-chloro substituent.

Reagents:

-

DCTCC (1.0 equiv)

-

Amine (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.5–2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Optional: DMAP (0.1 equiv) if the amine is unreactive.

Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Amine and Base (TEA) in anhydrous DCM. Cool to 0 °C in an ice bath.

-

Addition: Dissolve DCTCC in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Rationale: Dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to side reactions (e.g., bis-acylation).

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. If starting material persists after 4 hours, add 10 mol% DMAP and heat to reflux (40 °C).

-

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organic layer with 1M HCl (if product is not acid-sensitive) to remove unreacted amine, followed by brine. Dry over Na₂SO₄.[1]

Protocol B: Handling & Quenching (Safety)

DCTCC is a lachrymator and corrosive.[2]

-

Storage: Store under inert atmosphere at 2–8 °C. Moisture will generate HCl gas and the solid acid precipitate.

-

Quenching Spills: Do not add water directly. Absorb onto dry sand or vermiculite. Neutralize slowly with a dilute solution of Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

Mechanistic Visualization

The following diagram illustrates the amidation pathway, highlighting the competing hydrolysis risk.

Figure 2: Step-wise mechanism of amidation vs. hydrolysis. Anhydrous conditions are critical to avoid the red pathway.

References

-

PubChem. 2,5-Dichlorothiophene-3-carbonyl chloride Compound Summary. National Library of Medicine. Available at: [Link]

-

MDPI. Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder. (Structural insights into 3-carbonyl thiophenes). Available at: [Link]

-

Organic Syntheses. Visible-Light-Promoted C−S Cross-Coupling Reaction. (Reference for thiophene functionalization). Available at: [Link]

Sources

Technical Whitepaper: Hazard Profiling and Safe Handling of 2,5-Dichlorothiophene-3-carbonyl chloride

Executive Summary

2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the electrophilic carbonyl center, which facilitates acylation reactions, and the thiophene core, which serves as a bioisostere for phenyl rings in drug design.

However, the very reactivity that makes it valuable—its susceptibility to nucleophilic attack—renders it a severe chemical hazard. This compound is a corrosive lachrymator that reacts violently with moisture to release hydrochloric acid (HCl) gas. This guide synthesizes toxicological data with field-proven handling protocols to ensure researcher safety and data integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physical state and molecular weight is critical for calculating molar equivalents and selecting appropriate engineering controls (e.g., glove thickness).

| Property | Data |

| Chemical Name | 2,5-Dichlorothiophene-3-carbonyl chloride |

| CAS Number | 57248-14-3 |

| Molecular Formula | C₅HCl₃OS |

| Molecular Weight | 215.48 g/mol |

| Physical State | Liquid (often solidifies if stored < -20°C) |

| Solubility | Soluble in DCM, THF, Toluene; Decomposes in Water |

| Storage Requirement | Inert atmosphere (Ar/N₂), 2-8°C or -20°C |

Hazard Identification (GHS Classification)

The Global Harmonized System (GHS) classifies this compound primarily based on its reactivity with biological tissue.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2][3] The mechanism involves rapid acylation of tissue proteins and simultaneous acid hydrolysis on the skin surface.

-

Serious Eye Damage (Category 1): Irreversible damage to the cornea can occur within seconds of contact.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335). Inhalation of vapors or hydrolysis byproducts (HCl) damages the mucous membranes of the upper respiratory tract.

Reactivity & Stability: The Mechanism of Hazard

To handle this compound safely, one must understand why it is dangerous. The presence of two chlorine atoms on the thiophene ring exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. This makes the compound highly susceptible to hydrolysis.

Hydrolysis Pathway

Upon contact with atmospheric moisture or physiological fluids, the compound undergoes nucleophilic acyl substitution.

Figure 1: Mechanism of hydrolysis. Note that for every mole of compound hydrolyzed, one mole of corrosive HCl gas is released.

Operational Protocols: Safe Handling & Storage

Expert Insight: Standard nitrile gloves are often insufficient for prolonged contact with chlorinated acid chlorides. For direct handling, double-gloving (Nitrile inner / Laminate outer) is the "Gold Standard" to prevent permeation.

Storage and Transfer[6]

-

Atmosphere: Must be stored under Argon or Nitrogen. Oxygen is not the primary threat; humidity is.

-

Container: Use Teflon-lined caps. Corrosive vapors can degrade standard rubber septa, leading to leaks.

-

Transfer: Never pour from the bottle. Use the Cannula Transfer Method or a gas-tight syringe to maintain the inert atmosphere.

Reaction Setup

-

Glassware: Flame-dry all glassware under vacuum before use.

-

Solvent: Use anhydrous solvents (DCM, THF) stored over molecular sieves.

-

Scrubbing: If the reaction is run on a scale >1g, vent the reaction vessel through a base trap (e.g., NaOH solution) to neutralize evolved HCl.

Safe Handling Workflow

Figure 2: Decision matrix for safe handling and emergency response.

Emergency Response & First Aid

Critical Warning: In the event of skin contact, speed is the only variable you can control. The acid chloride reacts immediately with skin moisture.

-

Skin Contact:

-

Immediately step into the safety shower.

-

Remove contaminated clothing while under the water.[4]

-

Flush for a minimum of 15 minutes.

-

Note: Do not apply neutralizing agents (bases) to the skin, as the heat of neutralization can worsen the burn.

-

-

Eye Contact:

-

Flush with an eyewash station for 15 minutes, holding eyelids open.

-

Seek immediate ophthalmological attention.

-

-

Spill Cleanup:

-

Small Spills (<10 mL): Absorb with dry sand, vermiculite, or a specialized acid-neutralizing pad.

-

Large Spills: Evacuate the area. Do not attempt to clean up without Self-Contained Breathing Apparatus (SCBA) due to high HCl concentration.

-

References

-

Fisher Scientific. (2025).[5] Safety Data Sheet: 2,5-Dichlorothiophene-3-carbonyl chloride. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-carbonyl chloride Product Detail. Retrieved from

-

PubChem. (n.d.). Compound Summary: 2,5-Dichlorothiophene-3-carbonyl chloride.[6] National Library of Medicine. Retrieved from

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Thiophene. (Used for analog structural hazards). Retrieved from

Sources

Strategic Utilization of 2,5-Dichlorothiophene-3-carbonyl Chloride in Drug Discovery & Agrochemicals

[1]

Executive Summary

2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3) represents a "privileged scaffold" in modern heterocyclic chemistry.[1] Unlike simple thiophenes, this derivative offers a dual-reactivity profile : a highly electrophilic acid chloride moiety for immediate conjugation, and two deactivated chlorine substituents at the 2- and 5-positions that serve as latent handles for late-stage diversification via palladium-catalyzed cross-coupling.[1]

This guide outlines the molecule's utility in synthesizing lipophilic carboxamides (common in kinase inhibitors), its role in agrochemical "C-ring" assembly, and the specific protocols required to handle its reactivity without compromising the halogenated core.

Chemical Profile & Reactivity Analysis

Structural Significance

The thiophene ring is a bioisostere of benzene, often introduced to improve the lipophilicity and metabolic stability of a drug candidate. The 2,5-dichloro substitution pattern provides two critical advantages:

-

Metabolic Blocking: The chlorine atoms block the most reactive sites (alpha-positions) of the thiophene ring, preventing rapid oxidative metabolism (e.g., by Cytochrome P450).

-

Orthogonal Reactivity: The carbonyl chloride group (

) reacts with nucleophiles under mild conditions, while the aryl chlorides (

The Divergent Synthesis Strategy

The power of this intermediate lies in the ability to sequence reactions. The standard workflow involves functionalizing the carbonyl first (amide/ester formation) followed by decorating the ring (Suzuki/Stille coupling).

Figure 1: The acid chloride serves as the "anchor" point. Once the amide or ketone is established, the chlorine atoms allow for further elaboration.

Key Applications

Pharmaceutical Development

A. Bioactive Carboxamides (Anticancer & Antiviral)

The reaction of 2,5-dichlorothiophene-3-carbonyl chloride with heterocyclic amines yields thiophene-3-carboxamides .[1][2] These structures are prominent in research for:

-

Anti-Norovirus Agents: Derivatives of di-halo thiophene carboxamides have shown efficacy in inhibiting viral replication by targeting the viral polymerase.[1] The lipophilic thiophene core aids in penetrating the viral capsid or host cell membrane.

-

Kinase Inhibition: The 2,5-dichloro motif is frequently used to "lock" the conformation of the inhibitor within the ATP-binding pocket of kinases, where the chlorines can fill hydrophobic sub-pockets.

B. Chalcone Derivatives (Antitubercular)

While the acid chloride is not a chalcone itself, it is the direct precursor to 2,5-dichloro-3-acetylthiophene .[1]

-

Pathway: Acid Chloride

Weinreb Amide -

Activity: These chalcones have demonstrated significant in vitro activity against Mycobacterium tuberculosis (H37Rv strain) and fungal pathogens (Aspergillus niger), acting as Michael acceptors that alkylate essential microbial enzymes.

Agrochemicals (Crop Protection)

In the agrochemical sector, this molecule is a building block for 1,2,4-triazole insecticides .

-

Mechanism: The acid chloride is converted to a nitrile or amide, which is then cyclized to form the triazole ring.

-

Role: The 2,5-dichlorothiophene moiety acts as the "C-ring" (lipophilic tail) of the pesticide, ensuring the molecule adheres to the waxy cuticle of plant leaves and penetrates insect exoskeletons.

Experimental Protocol: Synthesis of a 2,5-Dichlorothiophene-3-carboxamide

Objective: To synthesize a stable amide derivative without hydrolyzing the acid chloride or displacing the ring chlorines.

Materials

-

2,5-Dichlorothiophene-3-carbonyl chloride (1.0 eq)[1]

-

Primary Amine (e.g., 4-aminopyridine or aniline derivative) (1.1 eq)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

-

Dichloromethane (DCM), anhydrous

-

Nitrogen atmosphere[3]

Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add the Primary Amine (10 mmol) and DCM (20 mL).

-

Base Addition: Add TEA (15 mmol) to the amine solution. Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to prevent side reactions involving the ring chlorines.

-

Acylation: Dissolve 2,5-Dichlorothiophene-3-carbonyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

-

Observation: White fumes (HCl salt formation) may be visible; the solution will likely turn cloudy.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).[1] The acid chloride spot (high Rf) should disappear, replaced by a more polar amide spot.

-

Workup: Quench with water (20 mL). Extract the organic layer and wash sequentially with:

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.[1]

Data Validation (Self-Check)

-

IR Spectrum: Look for the disappearance of the acid chloride C=O stretch (~1770 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹).

-

¹H NMR: The thiophene ring proton (H-4) typically appears as a singlet around 7.0–7.5 ppm.[1] If the chlorines were displaced, this splitting pattern would change or shift significantly.

Safety & Handling

-

Hazards: This compound is a Lachrymator and causes severe skin burns and eye damage (Skin Corr. 1B). It reacts violently with water to release HCl gas.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitivity requires tightly sealed containers; hydrolysis yields the corresponding carboxylic acid, which is a solid and less reactive.

References

-

Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 2017.[1][2][4] Link

-

Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry, 2009. Link

-

Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Journal of Medicinal Chemistry (via ResearchGate), 2025. Link

-

2,5-Dichlorothiophene-3-carbonyl chloride Product Specifications. Sigma-Aldrich. Link[1]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Link

Sources

- 1. 5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide | C22H19ClF2N4O3S | CID 42628063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

Technical Procurement & Handling Guide: 2,5-Dichlorothiophene-3-carbonyl chloride

An in-depth technical guide on the procurement, validation, and handling of 2,5-Dichlorothiophene-3-carbonyl chloride .

Executive Summary & Critical Identifier Correction

2,5-Dichlorothiophene-3-carbonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., antitubercular and antifungal agents). It serves as a critical electrophile for introducing the 2,5-dichlorothiophene moiety via amide coupling or Friedel-Crafts acylation.

⚠️ Critical Note on CAS Registry

The CAS number provided in the initial query (76575-80-7) is likely erroneous or refers to a non-standard entry.

-

Correct Commercial CAS: 57248-14-3

-

Chemical Formula: C₅HCl₃OS

-

Molecular Weight: 215.48 g/mol

Directive: When sourcing this material, strictly validate against CAS 57248-14-3 and the chemical structure. Relying solely on the erroneous CAS 76575-80-7 may lead to the procurement of unrelated phosphate salts or incorrect isomers.

Commercial Landscape: Suppliers & Grades[2]

The supply chain for this acid chloride is bifurcated into Catalog Suppliers (for mg to kg scale R&D) and Bulk Manufacturers (for process scale).

Table 1: Tiered Supplier Analysis

| Supplier Tier | Representative Vendors | Typical Scale | Purity Grade | Primary Use Case |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , Thermo Fisher , Enamine | 1g – 100g | >95% (HPLC/Titration) | Drug discovery, hit-to-lead optimization. High reliability, usually in stock. |

| Tier 2: Specialized Aggregators | Ambeed , BLD Pharm , Combi-Blocks | 10g – 1kg | >95-97% | Scale-up synthesis. Good balance of cost vs. documentation. |

| Tier 3: Bulk Manufacturers | KCIL (India), Capot Chemical , Changzhou | >10kg | Technical (>90-95%) | Process chemistry. Requires internal QC validation before use. |

Procurement Strategy: For initial medicinal chemistry campaigns, prioritize Tier 1 suppliers who provide comprehensive Certificates of Analysis (CoA) including ¹H-NMR and hydrolytic stability data. For scale-up, move to Tier 2/3 but implement the Mandatory QC Protocol described in Section 4.

Technical Validation: Synthesis & Impurity Profiling

To validate the quality of purchased material, one must understand its synthetic origin. The dominant industrial route involves the acetylation of 2,5-dichlorothiophene followed by haloform oxidation and chlorination.

Impurity Origins

Understanding the synthesis allows you to predict specific impurities that may interfere with downstream biology or chemistry:

-

3-Acetyl-2,5-dichlorothiophene: Unreacted intermediate from step 1.

-

2,5-Dichlorothiophene-3-carboxylic acid: Hydrolysis product (indicates poor storage).

-

Des-chloro analogs: Result from incomplete chlorination of the starting material.

Diagram 1: Synthetic Route & Impurity Logic

This pathway illustrates where critical impurities originate, guiding your analytical focus.

Caption: Industrial synthesis pathway highlighting the origin of ketone impurities (Impurity A) and hydrolytic degradation (Impurity B).

Handling & Quality Assurance Protocol

Acid chlorides are moisture-sensitive electrophiles. A "self-validating" workflow is required to ensure the reagent has not degraded into the unreactive carboxylic acid before you commit valuable substrates to a reaction.

Receiving & Storage

-

Physical State: Colorless to pale yellow liquid/low-melting solid. Dark brown color indicates significant decomposition.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C .

-

Container: Teflon-lined caps are mandatory. Corrosive HCl gas can degrade standard cap liners.

The "Derivatization Check" (Self-Validating Protocol)

Direct LC-MS analysis of acid chlorides is unreliable due to on-column hydrolysis. Use this methanolysis protocol for accurate purity assessment.

Protocol:

-

Take a 10 µL aliquot of the commercial material under nitrogen.

-

Quench immediately into 500 µL of anhydrous Methanol containing 10 µL of Triethylamine.

-

Sonicate for 1 minute.

-

Analyze via LC-MS or GC-MS .

-

Target Peak: Methyl 2,5-dichlorothiophene-3-carboxylate.

-

Impurity Peak: 2,5-Dichlorothiophene-3-carboxylic acid (if present before quenching, it will appear as the acid peak, distinct from the ester).

-

Diagram 2: Quality Control Decision Tree

Follow this logic flow upon receipt of any new batch.

Caption: QC workflow emphasizing the methanolysis assay to distinguish active acid chloride from hydrolyzed acid impurities.

References

-

Guidechem. (2025).[1] Preparation and applications of 2,5-Dichlorothiophene-3-carboxylic acid derivatives.[2] Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3).[3] Retrieved from

-

Shaik, A. B., et al. (2017). "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, 51(4S). Retrieved from

-

PubChem. (n.d.). Compound Summary: 2,5-Dichlorothiophene-3-carbonyl chloride.[3][4] National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: Friedel-Crafts Acylation using 2,5-Dichlorothiophene-3-carbonyl chloride

Executive Summary

This application note details the optimized protocol for utilizing 2,5-Dichlorothiophene-3-carbonyl chloride (CAS 57248-14-3) as an electrophilic acylating agent in Friedel-Crafts reactions. The 2,5-dichlorothiophene moiety is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for phenyl rings. This guide addresses the specific challenges of handling electron-deficient heteroaromatic acid chlorides and provides a robust, self-validating methodology for coupling this scaffold to various aromatic nucleophiles.

Introduction & Strategic Value

The Thiophene Scaffold in Drug Design

Thiophene rings are classical bioisosteres for benzene in drug development. However, unsubstituted thiophenes are metabolically liable, primarily undergoing oxidation at the

Why 2,5-Dichlorothiophene-3-carbonyl chloride?

-

Metabolic Blocking: The chlorine substituents at C2 and C5 physically and electronically block the most reactive metabolic sites, significantly extending the half-life of the resulting drug candidate.

-

Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorines lowers the electron density of the thiophene ring. This prevents the thiophene ring itself from competing as a nucleophile, thereby suppressing self-acylation side reactions.

-

Vector Orientation: The C3-carbonyl linkage provides a unique geometric vector compared to the more common C2-linkage, allowing for novel exploration of binding pockets.

Chemical Identity

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: ~105-110 °C (at reduced pressure)

-

Reactivity: Moisture sensitive; hydrolyzes to the corresponding carboxylic acid.

Mechanistic Insight

The reaction proceeds via a standard Electrophilic Aromatic Substitution (EAS) mechanism. However, the stability of the acylium ion is influenced by the thiophene core.

Pathway Analysis

-

Activation: The Lewis acid (

) abstracts the chloride from the acyl chloride.[4] -

Acylium Formation: A resonance-stabilized acylium ion is generated.[5] Note: The electron-withdrawing chlorines destabilize this cation slightly compared to alkyl-thiophenes, requiring strictly anhydrous conditions.

-

Nucleophilic Attack: The target arene (Ar-H) attacks the acylium ion.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the ketone.

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation involving the 2,5-dichlorothiophene scaffold.

Experimental Protocol

Critical Parameters & Optimization

The choice of Lewis acid and solvent is pivotal for thiophene derivatives.

| Parameter | Recommendation | Rationale |

| Lewis Acid | Standard for moderate nucleophiles. Ensure fresh, anhydrous quality. | |

| Alternative LA | Use for highly electron-rich arenes (e.g., anisole) to prevent polymerization. | |

| Solvent | Dichloromethane (DCM) | Good solubility, low boiling point allows easy removal. |

| Alternative Solvent | 1,2-Dichloroethane (DCE) | Allows for higher reaction temperatures (reflux) if the reaction is sluggish. |

| Temperature | Stepwise heating prevents decomposition of the thiophene ring. |

Standard Operating Procedure (SOP)

Scale: 10 mmol (based on Acid Chloride)

Reagents:

-

2,5-Dichlorothiophene-3-carbonyl chloride: 10 mmol (2.15 g)

-

Arene (Nucleophile): 10-11 mmol (1.0 - 1.1 eq)

-

Aluminum Chloride (

): 12 mmol (1.60 g, 1.2 eq) -

Dichloromethane (anhydrous): 50 mL

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Lewis Acid Suspension: Under

atmosphere, charge the flask with -

Electrophile Addition: Dissolve the 2,5-Dichlorothiophene-3-carbonyl chloride in 10 mL DCM. Add this solution dropwise to the

suspension over 15 minutes.-

Observation: The mixture may turn yellow/orange, indicating acylium ion formation. Stir for 15 minutes at

.

-

-

Nucleophile Addition: Dissolve the Arene (10.5 mmol) in 10 mL DCM. Add dropwise to the reaction mixture at

. -

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) over 1 hour.

-

Checkpoint: Monitor by TLC (or HPLC). If starting material persists, heat to reflux (40°C) for 2-4 hours.

-

-

Quench (Critical): Cool the mixture back to

. Slowly pour the reaction mixture into a beaker containing 100g of crushed ice and 10 mL concentrated HCl.-

Why HCl? To break the strong Aluminum-Product complex and solubilize aluminum salts.

-

-

Workup:

-

Separate the organic layer.[6]

-

Extract the aqueous layer with DCM (

). -

Combine organics, wash with saturated

(to remove traces of acid), then Brine. -

Dry over

, filter, and concentrate in vacuo.

-

Figure 2: Operational workflow for the acylation process.

Quality Control & Troubleshooting

Self-Validating Analytical Markers

-

IR Spectroscopy:

-

Starting Material: Strong C=O stretch at ~1780

(Acid Chloride). -

Product: Shift to ~1650-1670

(Diaryl Ketone).

-

-

1H NMR:

-

The 2,5-dichlorothiophene ring has only one proton (at C4). This appears as a distinct singlet around

7.0 - 7.5 ppm (depending on the solvent and shielding). -

Disappearance of the nucleophile's specific proton signal at the site of attachment confirms regioselectivity.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Check Acid Chloride quality (it degrades to acid over time). |

| No Reaction | Deactivated Nucleophile | If Arene has EWGs (e.g., |

| Tarry/Black Mixture | Polymerization | Reaction temp too high or addition too fast. Keep at |

| Incomplete Separation | Aluminum Emulsion | Use more HCl during quench or add Potassium Sodium Tartrate (Rochelle's Salt) to chelate Aluminum. |

Safety Information

-

2,5-Dichlorothiophene-3-carbonyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water to release HCl gas. Handle in a fume hood.

-

Aluminum Chloride: Highly hygroscopic and corrosive. Releases HCl upon contact with moisture.

-

Waste Disposal: Quenched mixtures contain acidic aluminum salts. Neutralize before disposal according to local environmental regulations.

References

-

Friedel-Crafts Acylation Principles

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

Source:

-

Thiophene Bioisosteres in Medicinal Chemistry

- Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press, 2008. (Discusses thiophene as a phenyl bioisostere).

-

Source:

-

Chemical Properties & Safety (2,5-Dichlorothiophene-3-carbonyl chloride)

- Sigma-Aldrich (Merck)

-

Source: (Note: Search by CAS 57248-14-3 if direct link redirects).

-

Acylation of Thiophenes (General Protocols)

-

Campaigne, E., & Monroe, P. A. "3-Thenoic Acid". Organic Syntheses, Coll.[5] Vol. 4, p.919 (1963 ). (Provides foundational techniques for handling thiophene-3-carbonyl derivatives).

-

Source:

-

Sources

- 1. 2,5-DICHLOROTHIOPHENE-3-CARBONYL CHLORIDE | CAS:57248-14-3 | Atomaxchem [en.atomaxchem.com]

- 2. vsnchem.com [vsnchem.com]

- 3. 57248-14-3|2,5-Dichlorothiophene-3-carbonylchloride|BLD Pharm [bldpharm.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

Experimental setup for reactions involving 2,5-Dichlorothiophene-3-carbonyl chloride

An In-Depth Guide to the Experimental Setup and Application of 2,5-Dichlorothiophene-3-carbonyl Chloride in Synthetic Chemistry

Introduction: A Versatile Building Block in Modern Synthesis

2,5-Dichlorothiophene-3-carbonyl chloride is a highly reactive acyl chloride built upon a thiophene scaffold. Its utility in organic synthesis stems from the electrophilic nature of the carbonyl carbon, making it an excellent precursor for creating a diverse range of derivatives, including amides, esters, and ketones. The presence of two chlorine atoms on the thiophene ring provides additional sites for subsequent functionalization, further enhancing its value as a versatile intermediate. This compound and its analogs are particularly significant in the fields of medicinal chemistry and materials science. For instance, related thiophene-carbonyl chlorides are key intermediates in the synthesis of pharmaceuticals like the anticoagulant Rivaroxaban, highlighting the importance of this chemical class in drug development.[1][2] This guide provides a comprehensive overview of the experimental setups, core reactions, and safety protocols necessary for effectively utilizing 2,5-Dichlorothiophene-3-carbonyl chloride in a research setting.

Physicochemical Properties and Critical Safety Protocols

Handling 2,5-Dichlorothiophene-3-carbonyl chloride demands strict adherence to safety protocols due to its corrosive and moisture-sensitive nature. As an acyl chloride, it readily hydrolyzes upon contact with water or moist air, releasing corrosive hydrogen chloride (HCl) gas.[3]

| Property | Value |

| CAS Number | 57248-14-3 |

| Molecular Formula | C₅H₁Cl₃OS |

| Molecular Weight | 215.52 g/mol |

| Appearance | Liquid |

| Primary Hazards | Corrosive, Lachrymator, Moisture Sensitive |

Hazard Analysis and Mitigation

-

Corrosivity : The compound causes severe skin burns and eye damage upon contact.[3] Ingestion can lead to severe damage to the gastrointestinal tract.[3]

-

Inhalation Toxicity : Inhalation of vapors or the HCl gas produced from hydrolysis can cause severe irritation and damage to the respiratory tract.[3]

-

Reactivity : It reacts exothermically with water, alcohols, and amines. Exposure to moist air or water is incompatible with safe storage and handling.[3]

Mandatory Safety and Handling Procedures

-

Ventilation : All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.

-

Body Protection : A flame-retardant lab coat and appropriate closed-toe footwear are required.

-

-

Inert Atmosphere : Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. All glassware must be thoroughly dried (oven or flame-dried) before use.

-

Spill & Waste Management :

-

Spills : Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use water.

-

Waste : Unused reagent should be quenched slowly by adding it to a stirred, cooled solution of a base (e.g., sodium bicarbonate or an amine like triethylamine) in an appropriate solvent. Dispose of all waste in properly labeled containers according to institutional guidelines.

-

Core Reactions and Mechanistic Rationale

The reactivity of 2,5-Dichlorothiophene-3-carbonyl chloride is dominated by nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

Amide Bond Formation (Acylation of Amines)

This is one of the most common applications, forming a stable amide bond. This reaction is fundamental in the synthesis of numerous biologically active molecules.[4]

Mechanism : The reaction proceeds via a nucleophilic addition-elimination mechanism.[5] A lone pair of electrons on the nitrogen atom of an amine attacks the carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to form the amide.

Causality of Experimental Choices :

-

Solvent : Anhydrous, non-protic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are used to prevent hydrolysis of the acyl chloride.

-

Base : A non-nucleophilic base (e.g., triethylamine, pyridine, or Diisopropylethylamine - DIPEA) is typically added in at least one equivalent. Its purpose is to neutralize the HCl generated during the reaction.[6] This is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Temperature : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon adding the acyl chloride, and then allowed to warm to room temperature to ensure completion.[6]

Friedel-Crafts Acylation

This reaction attaches the dichlorothiophene acyl group to an aromatic ring, forming a ketone. It is a powerful C-C bond-forming reaction.[7]

Mechanism : The reaction is a classic electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen and abstracts the chloride atom, generating a highly electrophilic, resonance-stabilized acylium ion.[8][9] The aromatic ring then acts as a nucleophile, attacking the acylium ion.

Causality of Experimental Choices :

-

Catalyst : A stoichiometric amount of a strong Lewis acid (e.g., AlCl₃) is required. Unlike Friedel-Crafts alkylation, the reaction is not truly catalytic because the product ketone is a Lewis base that forms a stable complex with the AlCl₃, deactivating it.[10][11]

-

Solvent : Anhydrous, non-coordinating solvents like DCM or carbon disulfide (CS₂) are necessary. Solvents with Lewis basic sites (like ethers) would compete with the acyl chloride for coordination to the Lewis acid catalyst.

-

Substrate Limitation : The reaction does not work on strongly deactivated aromatic rings (e.g., nitrobenzene).[8]

Experimental Workflows and Protocols

The following diagram illustrates a typical workflow for reactions involving 2,5-Dichlorothiophene-3-carbonyl chloride.

Caption: General experimental workflow for reactions using 2,5-Dichlorothiophene-3-carbonyl chloride.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the acylation of a primary or secondary amine.

Equipment and Reagents

| Equipment | Reagents & Solvents |

| Round-bottom flask with stir bar | 2,5-Dichlorothiophene-3-carbonyl chloride |

| Addition funnel | Amine substrate |

| Septa and needles | Anhydrous Dichloromethane (DCM) |

| Inert gas line (N₂ or Ar) | Triethylamine (TEA) or DIPEA |

| Magnetic stir plate | Saturated aqueous NaHCO₃ solution |

| Ice bath | Anhydrous Magnesium Sulfate (MgSO₄) |

Step-by-Step Methodology

-

Setup : Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel under an inert atmosphere.

-

Reagent Preparation : In the flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling : Cool the stirred solution to 0 °C using an ice bath.

-

Acyl Chloride Addition : Prepare a solution of 2,5-Dichlorothiophene-3-carbonyl chloride (1.1 eq.) in a small volume of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Workup :

-

Quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

-

Characterization : Confirm the structure of the purified amide using NMR, MS, and IR spectroscopy.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol describes the acylation of an electron-rich aromatic compound like anisole.

Equipment and Reagents

| Equipment | Reagents & Solvents |

| Three-neck round-bottom flask | 2,5-Dichlorothiophene-3-carbonyl chloride |

| Stir bar, condenser, addition funnel | Aromatic substrate (e.g., Anisole) |

| Septa and needles | Anhydrous Aluminum Chloride (AlCl₃) |

| Inert gas line (N₂ or Ar) | Anhydrous Dichloromethane (DCM) |

| Magnetic stir plate with cooling | Hydrochloric Acid (1M HCl) |

| Ice bath | Anhydrous Sodium Sulfate (Na₂SO₄) |

Step-by-Step Methodology

-

Setup : Assemble a dry, three-neck round-bottom flask with a stir bar, condenser, and addition funnel under an inert atmosphere.

-

Catalyst Suspension : To the flask, add anhydrous DCM and the aromatic substrate (1.0 eq.). Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.2 eq.) portion-wise. Caution: This may be exothermic.

-

Acyl Chloride Addition : Add a solution of 2,5-Dichlorothiophene-3-carbonyl chloride (1.0 eq.) in anhydrous DCM to the addition funnel. Add the solution dropwise to the stirred, cooled suspension over 30-60 minutes.

-

Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction may require gentle heating to proceed to completion. Monitor by TLC or GC-MS.

-

Workup :

-

Cool the reaction mixture back to 0 °C and very slowly quench it by adding it to a beaker of crushed ice and 1M HCl. Caution: Vigorous gas evolution (HCl) will occur.

-

Stir until all solids have dissolved. Transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

-

Purification : Filter and concentrate the organic solution. Purify the resulting crude ketone by flash column chromatography or recrystallization.

-

Characterization : Confirm the product's structure and purity using appropriate analytical methods (NMR, MS, IR).

References

- Google Patents. (2015). WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]

-

ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

-

MDPI. (2021). Thiophene-3-carbonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-